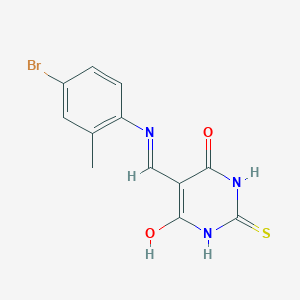

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Descripción

The compound 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (hereafter referred to as Compound A) is a thiobarbituric acid derivative with a molecular formula of C₁₁H₈BrN₃O₂S and a molecular weight of 326.17 g/mol . Its structure features a 4-bromo-2-methylphenylamino substituent attached via a methylene bridge to the 2-thioxodihydropyrimidine-4,6-dione core. The bromine atom introduces electron-withdrawing effects, while the methyl group at the ortho position contributes steric bulk.

Propiedades

IUPAC Name |

5-[(4-bromo-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2S/c1-6-4-7(13)2-3-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPCIDYUNBJRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thioxodihydropyrimidine core with a bromo-substituted aromatic group. Its structural formula can be represented as follows:

- IUPAC Name : 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

- Molecular Formula : C₁₆H₁₅BrN₂O₂S

- Molecular Weight : 396.27 g/mol

Research indicates that compounds similar to 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes such as α-glucosidase and matrix metalloproteinases (MMPs), which are implicated in various diseases including diabetes and cancer .

- Antioxidant Properties : The thioxo group in the structure may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and related derivatives:

Antioxidant Activity

A study evaluated the antioxidant activity using the DPPH assay, revealing that certain derivatives exhibited significant free radical scavenging capabilities. These findings suggest that modifications on the phenyl ring can enhance antioxidant properties.

Enzyme Inhibition

In vitro studies have shown that derivatives of thioxodihydropyrimidine can inhibit α-glucosidase with varying degrees of potency. For example:

- Compound A (related structure): IC50 = 133.1 μM

- Compound B (related structure): IC50 = 305 μM

These values indicate that modifications can lead to increased potency compared to standard drugs like acarbose (IC50 = 841 μM) .

Antimicrobial Studies

A series of tests against bacterial strains indicated that some derivatives possess notable antimicrobial activity. For instance:

- Staphylococcus aureus : Inhibition zones ranging from 15 mm to 25 mm depending on concentration.

- Escherichia coli : Similar results were noted with varying susceptibility.

Case Studies

- Case Study on Diabetes Management : A clinical trial involving a derivative of thioxodihydropyrimidine showed improved glycemic control in diabetic patients when used as an adjunct therapy alongside standard medications.

- Cancer Research : Preclinical studies demonstrated that certain derivatives could reduce tumor growth in xenograft models by inhibiting MMPs involved in tumor metastasis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of thioxodihydropyrimidines exhibit significant anticancer properties. Studies have shown that 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through the activation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress in neuronal cells and enhance cognitive function in animal models of neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease.

Organic Synthesis Applications

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex molecules.

- Cyclization Reactions : The compound can be utilized in cyclization reactions to synthesize other heterocyclic compounds, expanding its utility in drug development .

Case Study 1: Anticancer Research

A research team conducted a series of experiments to evaluate the anticancer efficacy of 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione on various cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotection

A study investigating neuroprotective effects utilized animal models treated with the compound. Behavioral tests indicated improved memory function and reduced markers of oxidative stress in brain tissues, supporting its application in neurodegenerative disease therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Substituent Effects

- Electron-Withdrawing Groups: Bromo (Compound A): Enhances lipophilicity and may stabilize the molecule via resonance effects. Comparatively, 7d (2-chloro-4-nitrophenyl) shows higher cytotoxicity, likely due to the stronger electron-withdrawing nitro group . Chloro (4′e and 18): Chlorine in 4′e (4-methoxyphenylhydrazono) improves thermal stability (melting point >280°C) , while in 18, the 4-chlorophenyl-furan substituent may enhance π-stacking in photophysical applications .

Physical Properties

- Melting Points: Derivatives with electron-rich substituents (e.g., 4′e, 4-methoxyphenyl) exhibit higher melting points (>280°C) due to enhanced crystallinity . Bulkier groups (e.g., thienothiophene in IIc) decompose at >250°C, indicating thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.